molecular formula C14H19N3O2 B11798595 4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde

4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde

Cat. No.: B11798595
M. Wt: 261.32 g/mol
InChI Key: MPXWQZBJQDKDDT-UHFFFAOYSA-N
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Description

4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde is a sophisticated piperazine-pyridine hybrid compound serving as a versatile building block and key intermediate in medicinal chemistry and drug discovery research. This molecule integrates two privileged structural motifs: a substituted pyridine ring and a piperazine carbaldehyde, creating a multifunctional scaffold for designing novel bioactive molecules . The 4-methyl-5-propionylpyridin-2-yl moiety provides an electron-deficient aromatic system capable of participating in hydrogen bonding and π-π stacking interactions with biological targets, while the piperazine-1-carbaldehyde group offers a reactive handle for further synthetic elaboration through nucleophilic addition or reduction reactions . Researchers primarily utilize this compound as a precursor in developing potential therapeutic agents, particularly focusing on its application in creating molecular libraries for screening against various disease targets. The strategic substitution pattern on the pyridine ring, featuring both methyl and propionyl groups at adjacent positions, creates steric and electronic properties that can significantly influence molecular recognition and binding affinity when incorporated into larger structures . The aldehyde functionality serves as a crucial conjugation site for constructing more complex molecules through condensation reactions, reductive amination, or as an intermediate in heterocyclic formation . This compound is delivered with comprehensive analytical characterization and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans. Researchers should handle this material using appropriate safety precautions in accordance with laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

4-(4-methyl-5-propanoylpyridin-2-yl)piperazine-1-carbaldehyde

InChI

InChI=1S/C14H19N3O2/c1-3-13(19)12-9-15-14(8-11(12)2)17-6-4-16(10-18)5-7-17/h8-10H,3-7H2,1-2H3

InChI Key

MPXWQZBJQDKDDT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1C)N2CCN(CC2)C=O

Origin of Product

United States

Preparation Methods

Acylation of 4-Methylpyridine Derivatives

Acylation at the 5-position of 4-methylpyridine using propionyl chloride under Friedel-Crafts conditions yields 4-methyl-5-propionylpyridine. Catalysts such as AlCl₃ facilitate electrophilic substitution, though competing reactions at other positions necessitate careful temperature control (0–5°C).

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling between 4-methylpyridin-2-yl halides and propionyl organometallics (e.g., Grignard reagents) offers higher regioselectivity. For example, Suzuki-Miyaura coupling with a propionyl boronic acid derivative achieves 85–90% yield.

Piperazine Coupling Strategies

Introducing the piperazine moiety requires nucleophilic aromatic substitution (SNAr) or transition metal catalysis:

Nucleophilic Aromatic Substitution

Reaction of 2-chloro-4-methyl-5-propionylpyridine with piperazine in dimethylacetamide (DMAc) at 80–100°C for 12–24 hours affords the coupled product. Excess piperazine (2.5 equiv) ensures complete displacement, with yields reaching 70–75%.

Buchwald-Hartwig Amination

For halogenated pyridines, Pd₂(dba)₃/Xantphos-catalyzed coupling with piperazine under microwave irradiation (120°C, 1 hour) achieves faster reaction times and higher yields (80–85%).

Formylation of the Piperazine Ring

The final step involves converting the piperazine’s amine to a carbaldehyde group. Two validated methods are:

Oxidation of Hydroxymethyl Intermediates

A hydroxymethyl-piperazine precursor is oxidized using pyridinium chlorochromate (PCC) in dichloromethane at 15–25°C. For instance, treating 4-(4-methyl-5-propionylpyridin-2-yl)piperazine-1-methanol with PCC (2.0 equiv) for 3 hours yields the carbaldehyde in 90–95% purity.

Example Protocol

  • Dissolve 4-(4-methyl-5-propionylpyridin-2-yl)piperazine-1-methanol (50 g) in dichloromethane (400 mL).

  • Add PCC (102 g) at 15–18°C and stir vigorously for 1 hour.

  • Monitor reaction progress via HPLC; terminate upon >99% conversion.

  • Filter inorganic residues, concentrate under reduced pressure, and purify via recrystallization (ethyl acetate/hexane).

Direct Formylation Using Formic Acid

Piperazine reacts with formic acid under Dean-Stark conditions to yield the carbaldehyde. Heating at 100°C with azeotropic water removal achieves 60–65% yield, though this method is less selective.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
SNAr + PCC OxidationHigh selectivity, scalableLonger reaction times70–75%
Buchwald-Hartwig + PCCRapid coupling, high purityCostly catalysts80–85%
Direct FormylationSimplified stepsLower yields, byproduct formation60–65%

Quality Control and Characterization

Critical analytical data for the final product include:

  • HPLC Purity : >97% (C18 column, acetonitrile/water gradient).

  • ¹H NMR (400 MHz, CDCl₃): δ 9.75 (s, 1H, CHO), 8.45 (s, 1H, pyridine-H), 3.85–3.70 (m, 8H, piperazine), 2.90 (q, 2H, CH₂CH₃), 2.50 (s, 3H, CH₃).

  • MS (ESI+) : m/z 262.3 [M+H]⁺.

Industrial-Scale Considerations

  • Cost Efficiency : SNAr coupling followed by PCC oxidation is preferred for large batches due to reagent affordability.

  • Safety : PCC handling requires inert atmospheres to prevent exothermic decomposition.

  • Waste Management : Chromium residues from PCC must be treated with reducing agents (e.g., NaHSO₃) before disposal .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as NaH or K2CO3.

Major Products

    Oxidation: 4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carboxylic acid.

    Reduction: 4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-methanol.

    Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects in various medical conditions. Key areas of application include:

Anticancer Activity

Research indicates that derivatives of piperazine and pyridine exhibit significant anticancer properties. The compound's structure allows for modifications that enhance its potency against various cancer cell lines. For instance, studies have shown that compounds with similar frameworks can inhibit tumor growth by targeting specific pathways involved in cancer progression .

Neurological Disorders

Compounds containing piperazine are often explored for their neuropharmacological effects. The potential of 4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde as a modulator of the Cannabinoid-1 receptor suggests its utility in treating conditions such as anxiety, depression, and neurodegenerative diseases . Its ability to cross the blood-brain barrier enhances its relevance in neurological applications.

Antimicrobial Properties

The compound's derivatives have shown promising antimicrobial activity against various pathogens, including bacteria and fungi. The incorporation of the pyridine ring is believed to contribute to enhanced bioactivity, making it a candidate for further development in antimicrobial therapies .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Various synthetic routes have been documented, focusing on the introduction of functional groups that may enhance biological activity.

Synthesis Route Example

  • Starting Materials : 4-Methyl-5-propionylpyridine and piperazine.
  • Reagents : Appropriate aldehydes or ketones for condensation reactions.
  • Conditions : Reflux in suitable solvents (e.g., ethanol) with catalysts as necessary.

Case Studies

Several studies have documented the efficacy of similar compounds derived from piperazine and pyridine:

Case Study 1: Anticancer Activity

A study published in the Egyptian Journal of Chemistry demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity against human cancer cell lines, indicating a potential pathway for developing new anticancer agents .

Case Study 2: Neuropharmacological Effects

Research highlighted in Bioorganic & Medicinal Chemistry Letters examined compounds structurally related to this compound for their effects on cognitive function in animal models, suggesting improvements in memory retention and reduced anxiety-like behaviors .

Comparative Analysis of Derivatives

The following table summarizes the biological activities reported for various derivatives related to this compound:

Compound DerivativeActivity TypeIC50 (μM)Reference
Piperazine derivative AAnticancer10
Piperidine derivative BNeuroprotective15
Pyridine derivative CAntimicrobial20

Mechanism of Action

The mechanism of action of 4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The piperazine ring and aldehyde group are likely involved in these interactions, facilitating binding to the target molecules and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde and related piperazine-1-carbaldehyde derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Key Properties
This compound (Target) 4-Methyl-5-propionylpyridinyl C₁₄H₁₈N₃O₂* ~260.3 Not explicitly reported Aldehyde for covalent binding; pyridinyl enhances hydrophobicity and π-stacking
4-[6-(3-Chlorophenyl)pyrimidin-4-yl]piperazine-1-carbaldehyde (3b, ) 3-Chlorophenylpyrimidinyl C₁₅H₁₄ClN₄O 302.8 Not reported MP: 123–125°C; IR: 1664 cm⁻¹ (aldehyde); NMR: δ 8.72 (s, 1H, aldehyde proton)
4-(2-Naphthoyl)piperazine-1-carbaldehyde (23, ) 2-Naphthoyl C₁₆H₁₅N₂O₂ 267.3 AKR1C1 inhibitor (Ki = 64 μM) Selective for AKR1C1; aldehyde critical for enzyme interaction
4-(3-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)piperazine-1-carbaldehyde (7af, ) Dibenzoxazepinyl C₁₉H₁₆ClN₃O₂ 365.8 Not reported NMR: δ 10.12 (s, 1H, aldehyde); bulky aromatic group affects solubility
4-(Benzenesulfonyl)piperazine-1-carbaldehyde () Benzenesulfonyl C₁₁H₁₃N₂O₃S 247.3 Not reported Sulfonyl group increases electron-withdrawing effects; potential for H-bonding
4-(14H-Dibenzo[a,j]xanthen-14-yl)piperazine-1-carbaldehyde (5, ) Dibenzo[a,j]xanthenyl C₂₆H₂₁N₂O₂ 393.5 Antiviral potential (screened in study) High molecular weight; extended aromatic system may reduce bioavailability

Key Observations :

Substituent Effects on Reactivity :

  • The aldehyde group (δ ~10.12 in NMR) is conserved across all compounds, enabling covalent interactions. Electron-withdrawing groups (e.g., sulfonyl in ) may polarize the aldehyde, enhancing reactivity, while bulky substituents (e.g., dibenzoxazepinyl in ) could sterically hinder binding .
  • The pyridinyl group in the target compound provides moderate hydrophobicity compared to the chlorophenylpyrimidinyl group in 3b, which may improve membrane permeability .

Biological Activity :

  • Compound 23 (4-(2-naphthoyl)piperazine-1-carbaldehyde) demonstrates AKR1C1 selectivity (Ki = 64 μM), highlighting the role of aromatic substituents in isoform specificity .
  • Bulkier substituents (e.g., dibenzo[a,j]xanthenyl in ) are associated with antiviral activity, suggesting substituent size influences target engagement .

Physical Properties: Melting points vary significantly: 123–125°C for 3b vs. The presence of halogen atoms (e.g., Cl in 3b) may increase crystallinity . Higher molecular weight compounds (e.g., 393.5 g/mol for ) may face bioavailability challenges compared to the target compound (~260.3 g/mol).

Synthetic Accessibility :

  • Compound 3b is synthesized via Pd-mediated cross-coupling (e.g., electrochemical methods in ), whereas the target compound may require regioselective functionalization of the pyridine ring.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :

    • Aldehyde Position : The 1-carbaldehyde group is essential for covalent inhibition (e.g., AKR1C1 binding in ).
    • Aromatic Substituents : Chlorophenyl (3b) and naphthoyl (23) groups enhance target affinity but may reduce solubility.
    • Steric Effects : Bulky groups (e.g., dibenzoxazepinyl in ) improve selectivity but may limit pharmacokinetic performance.
  • Therapeutic Potential: The target compound’s pyridinyl-propionyl substituent balances hydrophobicity and reactivity, making it a candidate for further optimization in enzyme inhibition studies.

Biological Activity

4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde, with the CAS number 919107-51-0, is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of piperazine derivatives, which are known for their diverse biological activities, including neuropharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N3O2. Its structure features a piperazine ring substituted with a pyridine moiety, which is crucial for its biological activity. The presence of the propionyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

  • Cannabinoid Receptor Modulation : Some studies suggest that derivatives of pyridine and piperazine can act as modulators of the cannabinoid receptor system, which is involved in various physiological processes such as pain sensation, mood regulation, and appetite control. Specifically, compounds that interact with the Cannabinoid-1 (CB1) receptor may offer therapeutic benefits for conditions like obesity and anxiety disorders .
  • Neuroprotective Effects : There is evidence that certain piperazine derivatives can provide neuroprotection in models of neurodegenerative diseases. These compounds may mitigate oxidative stress and inflammation, which are key contributors to neuronal damage in conditions such as Alzheimer's disease and Parkinson's disease .
  • Antinociceptive Activity : Preliminary studies have shown that related compounds can exhibit antinociceptive properties, suggesting potential use in pain management therapies. This activity may be linked to their ability to modulate neurotransmitter systems involved in pain perception .

Study on Neuroprotective Effects

A study published in Bioorganic & Medicinal Chemistry evaluated the neuroprotective effects of various piperazine derivatives, including those structurally similar to this compound. The results indicated significant reductions in neuronal apoptosis and improved cognitive function in animal models subjected to neurotoxic agents .

Cannabinoid Receptor Interaction

In a patent application detailing novel cannabinoid receptor modulators, it was noted that certain piperazine derivatives demonstrated selective antagonism at the CB1 receptor, leading to potential applications in treating cannabinoid-related disorders .

Data Summary

Property Details
CAS Number 919107-51-0
Molecular Formula C14H19N3O2
Biological Activities Cannabinoid modulation, neuroprotection, antinociception
Potential Applications Treatment of anxiety disorders, neurodegenerative diseases, pain management

Q & A

Q. Q1. What are the common synthetic routes for 4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via multi-step condensation reactions. For example:

  • Step 1: Formation of the pyridine core using hydrazine hydrate and acetic acid under reflux (ethanol), as seen in pyrazole-fused heterocycle synthesis .
  • Step 2: Piperazine ring introduction via nucleophilic substitution or coupling reactions. Tert-butyl carbamate (Boc) groups are often used for protection, followed by deprotection under acidic conditions .
  • Characterization: Intermediates are purified via column chromatography (e.g., hexanes/EtOAC) and confirmed using 1H^1H-NMR, 13C^{13}C-NMR, and HRMS. For instance, 1H^1H-NMR peaks at δ 3.47–3.39 ppm (piperazine protons) and δ 8.18–8.12 ppm (pyridine protons) are critical markers .

Q. Q2. How can solubility and stability challenges be addressed during experimental design?

Methodological Answer:

  • Solubility: Use polar aprotic solvents (e.g., DMSO, THF) for reactions; adjust pH for aqueous solubility if needed. For storage, seal in dry conditions at room temperature to prevent hydrolysis .
  • Stability: Monitor for decomposition via TLC or LC-MS. Avoid prolonged exposure to light or moisture by using inert atmospheres (N2_2/Ar) .

Advanced Research Questions

Q. Q3. How can reaction yields be optimized for piperazine-1-carbaldehyde derivatives?

Methodological Answer: Key variables include:

  • Temperature: Elevated temperatures (50–70°C) improve cyclization efficiency but may require sonication to maintain homogeneity .
  • Catalysts: Use iodine or Lewis acids (e.g., ZnCl2_2) to accelerate azide-alkyne cycloadditions or condensation steps .
  • Purification: Reverse-phase chromatography (acetonitrile/water with 0.1% TFA) enhances purity for biological assays .

Q. Q4. How should researchers resolve contradictory data in biological activity studies (e.g., cytotoxicity vs. enzyme inhibition)?

Methodological Answer:

  • Assay Validation: Ensure consistency in cell lines (e.g., HepG2 vs. HeLa) and enzyme sources (e.g., recombinant hCA I vs. II). Use positive controls like acetazolamide for carbonic anhydrase assays .
  • Structural Analysis: Compare substituent effects. For example, 4-methoxyphenyl groups enhance cytotoxicity, while trifluoromethyl groups may prioritize enzyme inhibition .
  • Impurity Checks: Re-purify compounds via recrystallization or HPLC before retesting .

Q. Q5. What strategies are effective for analyzing structure-activity relationships (SAR) in piperazine derivatives?

Methodological Answer:

  • Molecular Modeling: Use docking software (e.g., AutoDock) to predict interactions with targets like phosphodiesterases or carbonic anhydrases. Focus on hydrogen bonding (piperazine N-atoms) and hydrophobic pockets (methyl/propionyl groups) .
  • SAR Table Example:
SubstituentIC50_{50} (nM)Target
4-Methylpyridin-2-yl120hCA II
5-Trifluoromethyl85PDE4
4-Methoxyphenyl250Cytotoxicity

Q. Q6. How can spectroscopic contradictions (e.g., unexpected NMR shifts) be troubleshooted?

Methodological Answer:

  • Dynamic Effects: Check for tautomerism or rotameric equilibria using variable-temperature NMR .
  • Impurity Peaks: Compare with HRMS data to confirm molecular ion peaks. For example, a mass error < 5 ppm validates purity .
  • Solvent Artifacts: Deuterated solvents (e.g., DMSO-d6_6) may cause shifts; reference internal standards (TMS) .

Methodological Resources

  • Synthesis: Follow protocols from peer-reviewed journals (e.g., European Journal of Pharmacology, Farmaco) .
  • Biological Assays: Use standardized MTT or fluorescence-based enzyme inhibition assays .
  • Data Reproducibility: Cross-validate results with orthogonal techniques (e.g., LC-MS + 1H^1H-NMR) .

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